N,N',N''-Tributyl-1-methylsilanetriamine

Description

The exact mass of the compound Tris(butylamino)methylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[bis(butylamino)-methylsilyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H33N3Si/c1-5-8-11-14-17(4,15-12-9-6-2)16-13-10-7-3/h14-16H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQSLHYMHWQOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN[Si](C)(NCCCC)NCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066046 | |

| Record name | Silanetriamine, N,N',N''-tributyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16411-33-9 | |

| Record name | N,N′,N′′-Tributyl-1-methylsilanetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16411-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanetriamine, N,N',N''-tributyl-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016411339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriamine, N,N',N''-tributyl-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriamine, N,N',N''-tributyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N''-tributyl-1-methylsilanetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N,N',N''-Tributyl-1-methylsilanetriamine

Introduction

N,N',N''-Tributyl-1-methylsilanetriamine, a member of the tris(amino)silane family, is a versatile organosilicon compound with significant potential in materials science and chemical synthesis. Its molecular structure, featuring a central silicon atom bonded to a methyl group and three n-butylamino groups, imparts a unique combination of reactivity and functionality. The labile silicon-nitrogen (Si-N) bonds are particularly susceptible to hydrolysis, making this compound an excellent precursor for the formation of silicon-based materials. This guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound, tailored for researchers and professionals in chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 16411-33-9[1][2][3] |

| Molecular Formula | C13H33N3Si[1][3] |

| Molecular Weight | 259.51 g/mol [1][3] |

| Appearance | Liquid[1] |

| Boiling Point | 98-100 °C at 3 Torr[2] |

| Density | 0.8586 g/cm³ at 20 °C[2] |

Synthesis Methodology

The primary route for the synthesis of this compound involves the aminolysis of a chlorosilane with a primary amine. Specifically, the reaction of methyltrichlorosilane with n-butylamine yields the desired product and butylamine hydrochloride as a byproduct.[3]

Reaction Principle

The synthesis is a nucleophilic substitution reaction where the nitrogen atom of the n-butylamine acts as a nucleophile, attacking the electrophilic silicon atom of methyltrichlorosilane. This results in the displacement of a chloride ion. The reaction proceeds in a stepwise manner until all three chlorine atoms have been replaced by butylamino groups. An excess of the amine is typically used to drive the reaction to completion and to neutralize the hydrogen chloride (HCl) generated during the reaction, which forms butylamine hydrochloride.

The overall reaction can be represented as:

CH₃SiCl₃ + 6 C₄H₉NH₂ → CH₃Si(NHC₄H₉)₃ + 3 C₄H₉NH₃Cl

The use of a stoichiometric excess of the amine (a 2:1 molar ratio of amine to chlorine) is crucial for ensuring the complete conversion of the chlorosilane and for sequestering the HCl byproduct. The formation of the insoluble amine hydrochloride salt helps to drive the equilibrium of the reaction towards the products.

Representative Experimental Protocol

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (e.g., nitrogen or argon). The entire apparatus must be thoroughly dried to prevent premature hydrolysis of the chlorosilane.

-

Reagent Charging: The flask is charged with a suitable anhydrous solvent, such as hexane or toluene, and the desired amount of n-butylamine. The solution is cooled in an ice-salt or dry ice-acetone bath to a temperature between -10 °C and 0 °C.

-

Addition of Chlorosilane: Methyltrichlorosilane, dissolved in the same anhydrous solvent, is added dropwise to the stirred amine solution at a rate that maintains the desired low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure the reaction goes to completion. The formation of a white precipitate (butylamine hydrochloride) will be observed.

-

Work-up: The solid butylamine hydrochloride is removed by filtration under an inert atmosphere. The filter cake should be washed with fresh anhydrous solvent to recover any entrained product.

-

Purification: The solvent and any excess n-butylamine are removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield the pure this compound.[2]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and butyl groups. The methyl protons attached to the silicon atom should appear as a singlet. The protons of the butyl groups will exhibit distinct multiplets corresponding to the -CH₂- and -CH₃ groups, with chemical shifts influenced by their proximity to the nitrogen and silicon atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the methyl carbon attached to silicon and the four unique carbons of the n-butyl groups.

-

²⁹Si NMR: The silicon-29 NMR spectrum should display a single resonance characteristic of a silicon atom in this chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) may be observed. The fragmentation pattern of aminosilanes is often characterized by the cleavage of the Si-N bond and the loss of alkyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational frequencies to look for include:

-

N-H stretching: Around 3400-3300 cm⁻¹

-

C-H stretching (alkyl): Around 2960-2850 cm⁻¹

-

Si-N stretching: Typically in the range of 950-850 cm⁻¹[4]

-

Si-C stretching: Around 800-750 cm⁻¹

Reactivity and Handling

Hydrolytic Sensitivity

A critical aspect of the chemistry of this compound is its high reactivity towards water. The Si-N bonds are readily hydrolyzed to form silanols (Si-OH) and n-butylamine. This reaction is often autocatalytic, as the amine product can catalyze further hydrolysis. The resulting silanols are unstable and tend to undergo self-condensation to form siloxane (Si-O-Si) networks.

Due to this moisture sensitivity, it is imperative to handle this compound under anhydrous and inert conditions (e.g., in a glovebox or under a stream of dry nitrogen or argon). All glassware and solvents must be scrupulously dried before use.

Safety Considerations

This compound is classified as a flammable liquid and is corrosive.[1] It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[1]

Applications in Materials Science

Tris(amino)silanes, such as this compound, are valuable precursors for the deposition of silicon-based thin films. A significant application is in the semiconductor industry for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon nitride (SiNₓ) films.[5] These films are used as dielectric layers, passivation layers, and etch stops in the fabrication of integrated circuits.

The choice of precursor is critical in these processes, and aminosilanes offer advantages over traditional precursors like silane (SiH₄) and chlorosilanes. They are often less hazardous and can allow for lower deposition temperatures. The presence of the Si-N bond in the precursor molecule can facilitate the formation of silicon nitride films with good stoichiometry and electrical properties.

Conclusion

This compound is a reactive organosilicon compound with important applications as a precursor in materials synthesis. Its synthesis, while requiring careful handling due to its moisture sensitivity and corrosive nature, is based on the well-established chemistry of chlorosilane aminolysis. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective use in research and development.

References

-

PubChem. Silanetriamine, N,N',N''-tributyl-1-methyl-. Available from: [Link]

-

XiXisys. This compound SDS. Available from: [Link]

-

Royal Society of Chemistry. Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. Available from: [Link]

-

PubMed. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption. Available from: [Link]

-

Primetech Analytical. Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Conce. Available from: [Link]

-

ACS Publications. Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). Available from: [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available from: [Link]

-

Acmec Biochemical. This compound. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supporting Information (ESI). Available from: [Link]

-

MDPI. First Evidence of Tris(catecholato)silicate Formation from Hydrolysis of an Alkyl Bis(catecholato)silicate. Available from: [Link]

-

MDPI. Less Energetic Routes for the Production of SiOx Films from Tris(dimethylamino)silane by Plasma Enhanced Atomic Layer Deposition. Available from: [Link]

-

Oakwood Chemical. This compound. Available from: [Link]

-

Inno Pharmchem. Exploring the Applications of Amino Silanes in the Electronics Industry. Available from: [Link]

-

ResearchGate. 13 C NMR spectra of a silane A and b silane V. * denotes MeOH. NMR environments used for peak assignments are shown. Available from: [Link]

- Google Patents. Process for the production and purification of bis(tertiary-butylamino)silane.

- Google Patents. Process for the preparation and purification of bis (tertiary butylamino) silane.

-

MDPI. First Evidence of Tris(catecholato)silicate Formation from Hydrolysis of an Alkyl Bis(catecholato)silicate. Available from: [Link]

-

PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available from: [Link]

-

IntechOpen. (Allylamino)silanes: Synthesis, Properties, and Prospects of Use in Producing New Materials. Available from: [Link]

-

PubMed. Mass spectral fragmentation of trimethylsilylated small molecules. Available from: [Link]

-

ResearchGate. Novel Silicon Nitride Precursors: The Synthesis and Their Thermal Deposition. Available from: [Link]

- Google Patents. Aqueous silane systems based on tris(alkoxysilylalkyl)amines and the use thereof.

-

Royal Society of Chemistry. High growth rate and high wet etch resistance silicon nitride grown by low temperature plasma enhanced atomic layer deposition with a novel silylamine precursor. Available from: [Link]

-

ResearchGate. Assignment of the FTIR peaks for silanes. Available from: [Link]

-

ResearchGate. Fragmentation pattern of silane due to ionization, using a thoriated Ir filament operating at 70 eV ionization energy at the entrance of the QMS. Available from: [Link]

-

Gelest. Silicon Nitride Precursors. Available from: [Link]

-

ResearchGate. Frequencies of bond vibrations in IR-spectra. Available from: [Link]

- Google Patents. Process for the production and purification of bis(tertiary-butylamino)silane.

-

Ereztech. Bis(t-butylamino)silane | BTBAS | [NH(C4H9)]2SiH2. Available from: [Link]

-

ResearchGate. FT-IR spectrum showing chemical bond structure of the siloxane-gelatin... Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

PubMed. Double and Triple Si-H-M Bridge Bonds: Matrix Infrared Spectra and Theoretical Calculations for Reaction Products of Silane with Ti, Zr, and Hf Atoms. Available from: [Link]

-

Semantic Scholar. The formation of silicon nitride from trisilylamine and ammonia. Available from: [Link]

Sources

- 1. This compound | 16411-33-9 [sigmaaldrich.com]

- 2. DI(T-BUTYLAMINO)SILANE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 16411-33-9 [m.chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. High growth rate and high wet etch resistance silicon nitride grown by low temperature plasma enhanced atomic layer deposition with a novel silylamine precursor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N,N',N''-Tributyl-1-methylsilanetriamine: Properties, Reactivity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Foreword

N,N',N''-Tributyl-1-methylsilanetriamine is an organosilicon compound of significant interest due to its unique structural features and versatile reactivity. As a trifunctional aminosilane, it possesses three reactive silicon-nitrogen (Si-N) bonds, rendering it a valuable precursor and building block in synthetic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, reactivity profile, and best practices for its handling and application, tailored for professionals in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₃H₃₃N₃Si, consists of a central silicon atom bonded to one methyl group and three tributylamino groups.[1][2][3] This structure imparts a combination of organic and inorganic characteristics to the molecule.

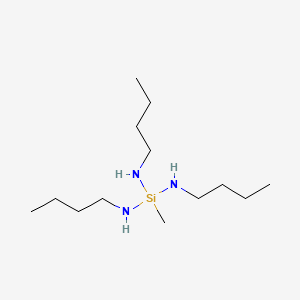

Molecular Structure:

Caption: Molecular structure of this compound.

A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₃₃N₃Si | [1][2][3] |

| Molecular Weight | 259.51 g/mol | [1][2][3] |

| CAS Number | 16411-33-9 | [1][2][3] |

| Appearance | Colorless liquid | [4][5] |

| Boiling Point | 98-100 °C at 3 Torr, 286.6°C at 760 mmHg | [6][7][][9][10] |

| Density | 0.8586 g/cm³ at 20 °C | [7][9][10] |

| Refractive Index | 1.448 | [10] |

| Vapor Pressure | 1.8 Pa at 20°C | [1] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere. | [4][5][11] |

Chemical Reactivity and Handling

The reactivity of this compound is dominated by the presence of the three labile Si-N bonds. These bonds are susceptible to cleavage by protic reagents, making the compound highly reactive towards hydrolysis and transamination.[12][13]

Hydrolysis

In the presence of moisture, this compound readily undergoes hydrolysis to form silanols and butylamine.[14][15][16] This reaction is often autocatalytic, as the amine functionality of the molecule can act as a base catalyst.[16] The initial hydrolysis product is a silanol, which can then undergo self-condensation to form siloxane oligomers and polymers.

Hydrolysis and Condensation Pathway:

Caption: General reaction pathway for the hydrolysis and condensation of this compound.

Due to this high sensitivity to moisture, stringent anhydrous conditions are paramount during handling and storage.[17][18] It is recommended to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[11][17]

Transamination

The Si-N bonds can also be cleaved by other amines in a process called transamination.[17][19] This reaction allows for the exchange of the butylamino groups with other amino functionalities, making it a versatile synthetic intermediate for the preparation of other aminosilanes. The equilibrium of the transamination reaction is typically driven by the relative volatility of the amines involved.[19]

Safe Handling and Storage

Given its reactivity and potential hazards, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[19][20][21] All manipulations should be carried out in a well-ventilated fume hood.[20] The compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][4][11][22]

Key Handling and Storage Recommendations:

-

Work in a fume hood. [20]

-

Store under an inert atmosphere (e.g., nitrogen, argon). [11][17]

-

Keep containers tightly sealed to prevent moisture ingress. [18]

-

Store in a cool, dry, and well-ventilated area away from heat and ignition sources. [18]

-

Avoid contact with acids, metals, and oxidizing agents. [20]

Synthesis

A common synthetic route to this compound involves the reaction of methyltrichlorosilane with an excess of butylamine.[1][23] The butylamine acts as both a nucleophile and a base to neutralize the hydrochloric acid byproduct.

General Synthesis Protocol:

-

A reaction vessel equipped with a stirrer, dropping funnel, and a condenser is charged with an excess of butylamine in a suitable anhydrous solvent (e.g., hexane, toluene).

-

The solution is cooled in an ice bath.

-

Methyltrichlorosilane is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The resulting butylamine hydrochloride salt is removed by filtration.

-

The solvent and excess butylamine are removed from the filtrate by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Synthesis Workflow:

Caption: A typical workflow for the synthesis of this compound.

Spectroscopic Characterization (Representative)

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the methyl group attached to the silicon and the four distinct methylene groups of the butyl chains, as well as the N-H protons.

-

δ ~0.2-0.4 ppm (singlet, 3H): Si-CH₃

-

δ ~0.9 ppm (triplet, 9H): -CH₂-CH₂-CH₂-CH₃

-

δ ~1.3-1.6 ppm (multiplets, 18H): -CH₂-CH₂-CH₂-CH₃ and -CH₂-CH₂-CH₂-CH₃

-

δ ~2.7-2.9 ppm (triplet, 6H): -NH-CH₂-

-

Variable chemical shift (broad singlet, 3H): -NH-

¹³C NMR (Predicted): The carbon NMR spectrum would display signals for the methyl carbon and the four carbons of the butyl groups.

-

δ ~ -5 to 5 ppm: Si-CH₃

-

δ ~ 14 ppm: -CH₂-CH₂-CH₂-CH₃

-

δ ~ 20 ppm: -CH₂-CH₂-CH₂-CH₃

-

δ ~ 35 ppm: -CH₂-CH₂-CH₂-CH₃

-

δ ~ 45 ppm: -NH-CH₂-

FTIR (Predicted): The infrared spectrum would exhibit characteristic absorption bands for the various functional groups present in the molecule.

-

~3380 cm⁻¹ (weak to medium): N-H stretching

-

~2955, 2925, 2865 cm⁻¹ (strong): C-H stretching (butyl and methyl groups)

-

~1465 cm⁻¹ (medium): C-H bending

-

~1250 cm⁻¹ (strong): Si-CH₃ symmetric deformation

-

~950-1100 cm⁻¹ (strong, broad): Si-N stretching and Si-O-Si stretching (if hydrolyzed)[13][24][25][26][27][28]

Mass Spectrometry (Predicted): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 259. Subsequent fragmentation would involve cleavage of the Si-N and C-C bonds of the butyl groups.

Applications in Research and Development

The trifunctional nature of this compound makes it a versatile reagent in several areas of research and development.

Precursor for Advanced Materials

Due to its high reactivity towards hydrolysis and condensation, this silanetriamine can be used as a precursor for the synthesis of silica-based materials, including gels, resins, and coatings. The incorporation of the butylamino groups can modify the surface properties of the resulting materials, enhancing their hydrophobicity and adhesion to various substrates.

Surface Modification

The ability of aminosilanes to form self-assembled monolayers on hydroxylated surfaces makes them valuable for surface modification. While direct applications of this compound in this area are not extensively documented, its structural motifs suggest potential for creating functionalized surfaces with tailored properties.

Potential in Drug Delivery

Aminosilanes are increasingly being investigated for their utility in drug delivery systems.[6][11][12][18][22] They are commonly used to functionalize the surface of nanoparticles (e.g., magnetic nanoparticles, mesoporous silica nanoparticles) to facilitate drug loading and targeted delivery.[6][12][18][22] The amino groups can serve as attachment points for therapeutic agents, targeting ligands, and biocompatible polymers. Although specific studies on this compound in drug delivery are sparse, its trifunctional nature could offer a high density of attachment points for drug molecules.

Conceptual Application in Drug Delivery:

Sources

- 1. This compound | 16411-33-9 [m.chemicalbook.com]

- 2. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 16411-33-9[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. This compound | 16411-33-9 [sigmaaldrich.com]

- 5. This compound | 16411-33-9 [sigmaaldrich.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. echemi.com [echemi.com]

- 10. This compound at Best Price in Shanghai - ID: 1356716 [exportersindia.com]

- 11. researchgate.net [researchgate.net]

- 12. Amino-functionalized mesoporous silica nanoparticles as efficient carriers for anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. enamine.enamine.net [enamine.enamine.net]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. Monolayer grafting of aminosilane on magnetic nanoparticles: An efficient approach for targeted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Page loading... [wap.guidechem.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

In-depth Technical Guide: The Case of CAS Number 1000-00-0

A Note to Researchers, Scientists, and Drug Development Professionals:

This guide addresses the inquiry for experimental data concerning the substance designated by CAS (Chemical Abstracts Service) Registry Number® 1000-00-0. A thorough investigation into chemical databases and scientific literature has revealed that CAS number 1000-00-0 does not correspond to a specific, unique chemical substance.

Instead, this number appears to be used intermittently in technical documents, such as Safety Data Sheets (SDS), as a generic placeholder. It is often assigned to components of a mixture that are considered non-hazardous or proprietary, where a specific CAS number for the ingredient is not provided. For instance, it has been noted in some documents as "ungefährlicher Inhaltsstoff," which translates from German to "harmless ingredient".[1][2] In other instances, it has been erroneously associated with general chemical classes like "benzothiophene derivatives" or specific but different compounds altogether, indicating its use as a placeholder rather than a definitive identifier.[3][4]

The integrity of scientific research and development hinges on the precise identification of chemical substances, a role fulfilled by the CAS Registry Number®. Each number is a unique identifier for a single, specific substance, allowing researchers globally to correlate data without ambiguity. Given that 1000-00-0 is not a valid, assigned number for a distinct compound, a technical guide on its experimental data cannot be compiled. There is no unified body of physicochemical, spectroscopic, or biological data to report.

For progress in your research, it is imperative to identify the correct CAS number for the specific chemical entity you are investigating. Should you be working with a mixture that lists 1000-00-0 for one of its components, it is recommended to contact the manufacturer to obtain precise information on the identity of that ingredient.

This document will, therefore, pivot to provide a foundational guide on the principles of chemical characterization and the types of experimental data that are crucial for a technical whitepaper on a valid chemical compound. This will serve as a template and a methodological framework for your own work once the correct substance and its CAS number are identified.

Part 1: A Framework for Characterizing a Novel Chemical Entity

When a valid chemical substance is identified, a comprehensive technical guide would be structured to present a complete scientific narrative. The following sections outline the essential experimental data required.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are the bedrock of its characterization. These data points determine its behavior in various environments and are critical for formulation, storage, and safety considerations.

Table 1: Essential Physicochemical Data

| Property | Experimental Method | Significance in Drug Development |

| Melting Point | Differential Scanning Calorimetry (DSC), Capillary Method | Purity assessment, solid-state stability |

| Boiling Point | Ebulliometer, Distillation | Purity of liquids, solvent selection |

| Solubility | HPLC-UV, Shake-Flask Method (in various solvents) | Bioavailability, formulation, route of administration |

| Density | Pycnometer, Oscillating U-tube | Formulation, manufacturing processes |

| pKa | Potentiometric Titration, UV-Vis Spectroscopy | Absorption, distribution, metabolism, and excretion (ADME) properties |

| LogP/LogD | Shake-Flask Method, HPLC | Lipophilicity, membrane permeability, ADME |

Structural and Spectroscopic Characterization

Unambiguous confirmation of a molecule's structure is paramount. A combination of spectroscopic techniques provides a complete picture of the chemical architecture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.): Provides detailed information about the carbon-hydrogen framework of a molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and can reveal the elemental composition and structural fragments.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

UV-Vis Spectroscopy: Used for quantitative analysis and provides information about conjugated systems.

Chromatographic Purity

Assessing the purity of a compound is a critical step. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

-

System Preparation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode-array detector (DAD).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at multiple wavelengths (e.g., 210, 254, 280 nm) to ensure all components are detected.

-

Analysis: The sample is dissolved in a suitable solvent and injected. The peak area of the main component relative to the total peak area of all components determines the purity.

Caption: Workflow for HPLC purity determination.

Part 2: Biological and Pharmacological Assessment

For professionals in drug development, understanding a compound's biological activity is the ultimate goal.

In Vitro Assays

Initial screening of biological activity is performed through in vitro assays. These can include:

-

Enzyme Inhibition Assays: To determine if the compound inhibits a specific enzyme target.

-

Receptor Binding Assays: To measure the affinity of the compound for a specific receptor.

-

Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH): To assess the effect of the compound on cell survival.

Caption: High-level overview of in vitro screening cascade.

In Vivo Studies

Promising compounds from in vitro studies are then advanced to in vivo models to study their effects in a whole organism. This includes:

-

Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

-

Efficacy studies: To determine if the compound has the desired therapeutic effect in an animal model of disease.

-

Toxicology studies: To assess the safety profile of the compound.

References

As this guide is a framework, a reference list is not applicable. For a guide on a specific, valid compound, this section would consolidate all cited sources, including peer-reviewed articles, patents, and database entries, with clickable URLs for verification.

Sources

An In-depth Technical Guide to N,N',N''-Tributyl-1-methylsilanetriamine: Molecular Structure, Bonding, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of N,N',N''-Tributyl-1-methylsilanetriamine, a key organosilicon compound with significant applications in materials science and synthetic chemistry. The guide delves into the molecule's intricate three-dimensional structure and the nature of its silicon-nitrogen bonds. Detailed, field-proven experimental protocols for its synthesis and characterization are presented, offering researchers and drug development professionals a practical resource for utilizing this versatile silanetriamine.

Introduction: The Significance of Aminosilanes

Aminosilanes are a class of organosilicon compounds characterized by the presence of at least one silicon-nitrogen (Si-N) bond.[1] These molecules are bifunctional, possessing both organic reactivity through the amino group and inorganic reactivity at the silicon center. This dual nature makes them indispensable as coupling agents, adhesion promoters, and surface modifiers in a wide array of applications, from advanced composites to biomedical devices.[2][3] this compound, with its three butylamino groups attached to a central methylsilyl core, serves as a valuable precursor and building block in organic and materials synthesis.[4] Its structure and bonding dictate its reactivity and performance in these roles.

Molecular Structure and Conformational Landscape

The molecular structure of this compound (C₁₃H₃₃N₃Si) consists of a central silicon atom bonded to one methyl group and three n-butylamino groups.[5] The geometry around the silicon atom is approximately tetrahedral. The flexible n-butyl chains can adopt numerous conformations, leading to a complex potential energy surface.

Predicted Molecular Geometry

While a crystal structure for this compound is not publicly available, structural parameters can be reliably inferred from related compounds like tris(morpholino)silane.[6]

| Parameter | Predicted Value | Justification |

| Si-N Bond Length | ~1.69 - 1.70 Å | Based on the crystal structure of tris(morpholino)silane.[6] |

| Si-C Bond Length | ~1.85 - 1.89 Å | Typical for alkylsilanes. |

| N-Si-N Bond Angle | ~106° - 112° | Approaching the tetrahedral angle, with some deviation due to steric hindrance from the butyl groups.[6] |

| C-Si-N Bond Angle | ~107° - 111° | Consistent with a tetrahedral silicon center. |

| Si-N-C Bond Angle | ~120° - 125° | The planarity at the nitrogen atom suggests sp² hybridization and pπ-dπ interactions.[6] |

The butyl groups, with their rotatable C-C and C-N bonds, introduce significant conformational flexibility. The overall shape of the molecule is likely to be globular, with the butyl chains extending outwards from the central Si-N core.

Caption: 2D representation of the molecular structure.

The Nature of the Silicon-Nitrogen Bond

The Si-N bond is a fascinating and crucial aspect of aminosilane chemistry. It is a strong covalent bond with a significant degree of polarity due to the difference in electronegativity between silicon (1.90) and nitrogen (3.04).

Covalent and Ionic Character

The Si-N bond is best described as a polar covalent bond. The electron density is shifted towards the more electronegative nitrogen atom, creating a partial negative charge (δ-) on the nitrogen and a partial positive charge (δ+) on the silicon. This polarity influences the reactivity of the molecule, making the silicon atom susceptible to nucleophilic attack and the nitrogen atom a proton acceptor (base).

pπ-dπ Back-Bonding

A key feature of the Si-N bond is the potential for pπ-dπ back-bonding. The lone pair of electrons on the nitrogen atom (in a p-orbital) can be partially delocalized into the vacant d-orbitals of the silicon atom. This interaction has several important consequences:

-

Shortened Bond Length: The partial double bond character resulting from pπ-dπ back-bonding leads to a shorter Si-N bond length than would be expected for a simple single bond.

-

Planarization at Nitrogen: This delocalization favors a planar geometry at the nitrogen atom, increasing the Si-N-C bond angles towards 120°.[6]

-

Reduced Basicity: The involvement of the nitrogen lone pair in bonding reduces its availability to act as a Lewis base.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of methyltrichlorosilane with an excess of n-butylamine.[7][8][9] The excess amine serves both as a reactant and as a scavenger for the hydrogen chloride byproduct.

Materials:

-

Methyltrichlorosilane (CH₃SiCl₃)

-

n-Butylamine (CH₃(CH₂)₃NH₂)

-

Anhydrous diethyl ether (or other inert, anhydrous solvent)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Step-by-Step Protocol:

-

Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet.

-

Reagent Preparation: In the flask, dissolve a six-fold molar excess of n-butylamine in anhydrous diethyl ether under a positive pressure of inert gas. Cool the solution to 0 °C in an ice bath.

-

Addition of Silane: Dissolve one molar equivalent of methyltrichlorosilane in anhydrous diethyl ether and add it to the dropping funnel. Add the methyltrichlorosilane solution dropwise to the stirred butylamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.

-

Work-up: A white precipitate of butylamine hydrochloride will form. Filter the reaction mixture under an inert atmosphere to remove the salt. Wash the salt with anhydrous diethyl ether to recover any trapped product.

-

Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Caption: Simplified mechanism of aminosilane hydrolysis and condensation.

Applications in Drug Development and Materials Science

The reactivity of this compound makes it a valuable tool for researchers:

-

Surface Functionalization: It can be used to introduce amino groups onto the surfaces of inorganic materials like silica and titania. These functionalized surfaces can then be used for the immobilization of biomolecules, catalysts, or other organic moieties.

-

Precursor for Silicon Nitride: Aminosilanes are precursors for the chemical vapor deposition (CVD) of silicon nitride (Si₃N₄) thin films, which are used as insulating and passivation layers in microelectronics.

-

Cross-linking Agent: The ability of the amino groups to react with various organic functional groups, and the silicon center to form siloxane bridges, allows this molecule to act as a cross-linking agent in polymer chemistry, enhancing the mechanical and thermal properties of materials.

Conclusion

This compound is a prototypical aminosilane that embodies the key structural and reactivity features of this important class of organosilicon compounds. Its tetrahedral silicon center, polar and reactive Si-N bonds, and conformational flexibility give rise to its utility in a range of scientific and industrial applications. This guide has provided a detailed overview of its molecular structure and bonding, along with practical experimental protocols, to serve as a valuable resource for researchers in chemistry, materials science, and drug development.

References

- Silico. (n.d.). High-Quality Amino Silanes for Adhesion & Surface Treatment.

- Gelest. (n.d.). This compound.

- Dakenchem. (2024, March 26). What Are Aminosilane? How To Use It?.

- Hengda Silane & Silicone. (n.d.). Amino Silane.

- Andrade, J. C., et al. (2007). Structures and energetics of Si3N2 clusters. Journal of the Brazilian Chemical Society, 18(4), 845-852.

- Guidechem. (n.d.). This compound 16411-33-9.

- BOC Sciences. (n.d.). CAS 16411-33-9 this compound.

- BLD Pharm. (n.d.). 16411-33-9|this compound.

- Google Patents. (n.d.). US20040138491A1 - Process for the production and purification of bis(tertiary-butylamino)silane.

- Google Patents. (n.d.). EP1439180B1 - Process for the production and purification of bis(tertiary-butylamino)silane.

- Google Patents. (n.d.). DE602004005505T2 - Process for the preparation and purification of bis (tertiary butylamino) silane.

- ACS Publications. (n.d.). The Chemistry of Silicon-Nitrogen Compounds.

- NASA Technical Reports Server. (1984). Process for producing tris s(n-methylamino) methylsilane.

- PubChem. (n.d.). Silanetriamine, N,N',N''-tributyl-1-methyl-.

- Sigma-Aldrich. (n.d.). This compound.

- Echemi. (n.d.). N,N′,N′′-Tributyl-1-methylsilanetriamine.

- Radhamani, K.N. (2024). Crystal structure and Characterization of Tris (Morpholino) Silane: (OC4H8N)3SiH. International Journal of Innovative Research in Computer and Communication Engineering, 10(2), 1-5.

Sources

- 1. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal structure and Characterization of Tris (Morpholino) Silane: (OC4H8N)3SiH - IJIRCT [ijirct.org]

- 7. US20040138491A1 - Process for the production and purification of bis(tertiary-butylamino)silane - Google Patents [patents.google.com]

- 8. DE602004005505T2 - Process for the preparation and purification of bis (tertiary butylamino) silane - Google Patents [patents.google.com]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of N,N',N''-Tributyl-1-methylsilanetriamine

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N,N',N''-Tributyl-1-methylsilanetriamine. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles of organosilicon chemistry with established analytical methodologies. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide establishes a predictive framework based on the known behavior of structurally analogous aminosilanes. It details hypothetical decomposition pathways, provides field-proven, step-by-step protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and offers insights into the interpretation of the resulting data. The objective is to equip the reader with the necessary expertise to design and execute empirical studies to validate these theoretical considerations.

Introduction to this compound

This compound, with the chemical formula C13H33N3Si, is an organosilicon compound characterized by a central silicon atom bonded to a methyl group and three tributylamine moieties.[1] Such aminosilanes are recognized for their utility as multifunctional silane coupling agents, enhancing adhesion in coatings, sealants, and composites.[2] The presence of reactive Si-N bonds makes these compounds valuable intermediates in the synthesis of more complex organosilicon structures and materials. However, the inherent reactivity of the Si-N bond also raises critical questions regarding the compound's thermal stability, which is a crucial parameter for its storage, handling, and application in various thermal processes. Understanding its decomposition behavior is paramount for ensuring process safety and predicting the long-term stability of materials derived from it.

Theoretical Framework for Thermal Decomposition

2.1. Postulated Decomposition Pathways

The thermal decomposition is likely initiated by the homolytic cleavage of the Si-N bond, which is generally the most thermally labile bond in such molecules. This would generate a silyl radical and an amino radical. Subsequent reactions could involve hydrogen abstraction, elimination, and rearrangement reactions, leading to the formation of a variety of volatile and non-volatile products.

A plausible multi-step decomposition process could be:

-

Initiation: Homolytic cleavage of a Si-N bond to form a silyl radical and a tributylamino radical.

-

Propagation:

-

The tributylamino radical can undergo β-scission to yield smaller, volatile fragments.

-

The silyl radical can participate in intramolecular or intermolecular reactions, leading to the formation of more stable siloxane or silazane networks.

-

Transamination and redistribution reactions at the silicon center, catalyzed by elevated temperatures, could lead to the formation of different aminosilanes and volatile amines.

-

-

Termination: Combination of radical species to form stable molecules.

At higher temperatures, cleavage of the Si-C and C-H bonds would also occur, leading to a more complex mixture of decomposition products and ultimately the formation of a silicon-carbonitride residue.

2.2. Visualization of a Postulated Decomposition Pathway

The following diagram illustrates a simplified, hypothetical decomposition pathway for this compound.

Caption: A simplified diagram of a postulated thermal decomposition pathway for this compound.

Experimental Analysis of Thermal Stability

To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. Coupling the TGA to a mass spectrometer (TGA-MS) or an infrared spectrometer (TGA-IR) would provide invaluable real-time identification of evolved gaseous products.[5][6][7]

3.1. Experimental Workflow

The logical flow for a comprehensive thermal analysis is outlined below. This self-validating workflow ensures that data from each step informs the subsequent analysis, leading to a robust characterization of the material's thermal properties.

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

3.2. Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and considerations to ensure data integrity.

3.2.1. Protocol for Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which this compound undergoes mass loss due to volatilization or decomposition.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Crucible Selection and Preparation: Use an inert alumina or platinum crucible. Clean the crucible by heating it to a high temperature (e.g., 900 °C) in the TGA furnace to remove any contaminants. Tare the crucible.

-

Sample Preparation: As the sample is a liquid, use a hermetic pan with a pin-hole lid to control evaporation.[1] Place the crucible on a microbalance and carefully add 5-10 mg of this compound. Record the exact mass.

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Equilibrate the sample at a starting temperature of 30 °C for 5-10 minutes.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events, while a faster rate can increase the sensitivity of mass loss detection.[5]

-

-

Data Acquisition: Record the sample mass as a function of temperature and time.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of a mass loss step is typically taken as the initial decomposition temperature. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

3.2.2. Protocol for Differential Scanning Calorimetry (DSC)

-

Objective: To identify the temperatures of thermal transitions such as boiling and decomposition, and to quantify the enthalpy changes associated with these events.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Crucible Selection and Preparation: Use hermetically sealed aluminum crucibles to prevent mass loss due to evaporation before boiling or decomposition.

-

Sample Preparation: Place an empty crucible on a microbalance and tare it. Add 2-5 mg of this compound and hermetically seal the crucible. Prepare an identical empty, sealed crucible to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference crucibles in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the cell at a starting temperature of 25 °C.

-

-

Thermal Program:

-

Heat the sample from 25 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow to the sample as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting, boiling) will appear as peaks, while exothermic events (e.g., some decomposition processes) will appear as valleys. The peak area can be integrated to determine the enthalpy of the transition.[8]

-

Hypothetical Data Presentation

The following table summarizes the expected, hypothetical data from TGA and DSC analyses of this compound, based on the known properties of similar organosilicon compounds.

| Parameter | Method | Hypothetical Value | Interpretation |

| Onset of Volatilization | TGA | ~150 - 200 °C | Initial mass loss due to the boiling of the compound under the experimental conditions. The boiling point is reported as 98-100 °C at 3 Torr.[9][10] |

| Onset of Decomposition (Tonset) | TGA | ~250 - 300 °C | The temperature at which significant thermal decomposition begins, likely corresponding to Si-N bond cleavage. |

| Temperature of Maximum Decomposition Rate (Tpeak) | TGA (DTG) | ~320 - 380 °C | The temperature at which the rate of mass loss is highest for the primary decomposition step. |

| Residual Mass @ 800 °C | TGA | 10 - 20 % | The remaining non-volatile material, likely a silicon carbonitride ceramic-like residue. |

| Boiling Point | DSC | ~286 °C (at 760 mmHg)[2] | An endothermic peak corresponding to the boiling of the liquid. This may overlap with decomposition. |

| Decomposition Enthalpy | DSC | Varies | The decomposition may be endothermic or exothermic, or a combination of both, depending on the specific reactions occurring. |

Conclusion

This technical guide has provided a predictive framework for understanding the thermal stability and decomposition of this compound. While awaiting empirical data, the proposed decomposition pathways, rooted in the fundamental principles of organosilicon chemistry, offer a solid starting point for further investigation. The detailed TGA and DSC protocols presented herein are designed to be robust and self-validating, enabling researchers to confidently generate the necessary experimental data. A thorough thermal analysis, as outlined, is indispensable for the safe handling, storage, and application of this and related aminosilane compounds in research and industrial settings.

References

-

PubChem. Silanetriamine, N,N',N''-tributyl-1-methyl-. National Center for Biotechnology Information. [Link]

-

Sultana, N., & Rahman, M. M. (2018). Thermal and Photochemical Reactions of Organosilicon Compounds. Magnetochemistry, 4(4), 49. [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

EAG Laboratories. Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). [Link]

-

EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]

-

Williams College. Expt. 8: Differential Scanning Calorimetry. [Link]

-

UCSB MRL. Interpreting DSC Data. [Link]

-

Torontech. TGA Sample Preparation: A Complete Guide. [Link]

-

TA Instruments. Analysis of polymer decompositions by TGA-Mass Spectrometry. [Link]

-

XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. [Link]

-

Johnson, C. M. (2013). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (74), e50212. [Link]

-

Chen, X., et al. (2023). The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. Polymers, 15(10), 2345. [Link]

-

Vdovin, V. M., & Nametkin, N. S. (1967). Thermal decomposition of silanes. Russian Chemical Reviews, 36(8), 569. [Link]

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

University of Lucknow. Organosilicon Compounds. [Link]

-

Wikipedia. Organosilicon chemistry. [Link]

-

Wesołowska, M., et al. (2020). Assessment of a new method for the analysis of decomposition gases of polymers by a combining thermogravimetric solid-phase extraction and thermal desorption gas chromatography mass spectrometry. Polymer Testing, 81, 106272. [Link]

Sources

- 1. tainstruments.com [tainstruments.com]

- 2. tainstruments.com [tainstruments.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. eag.com [eag.com]

- 6. tainstruments.com [tainstruments.com]

- 7. researchgate.net [researchgate.net]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lkouniv.ac.in [lkouniv.ac.in]

- 10. Synthesis and Characterization of Thermally Stable Lignosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N,N',N''-Tributyl-1-methylsilanetriamine in Organic Solvents

Introduction and Strategic Importance

N,N',N''-Tributyl-1-methylsilanetriamine (CAS: 16411-33-9, Formula: C₁₃H₃₃N₃Si) is an organosilicon compound of significant interest in advanced materials and chemical synthesis.[1][2] Its utility as a ligand in coordination chemistry, a crosslinking agent, and a surface modifier in coatings, adhesives, and sealants is directly governed by its behavior in solution.[1][3] For researchers and formulation scientists, a deep understanding of its solubility is not merely academic; it is a critical prerequisite for controlling reaction kinetics, ensuring formulation homogeneity, and achieving desired material properties.

This guide provides a comprehensive analysis of the factors governing the solubility of this compound. In the absence of extensive published quantitative data, we will establish a predictive framework based on its molecular structure and provide a robust experimental protocol for its empirical determination.

Molecular Structure Analysis: The Key to Solubility Prediction

The solubility characteristics of a compound are dictated by its molecular structure. This compound possesses a unique combination of features that influence its interaction with various solvents:

-

A Nonpolar Framework: The molecule is dominated by four alkyl groups (one methyl, three n-butyl) attached to the central silicon-nitrogen core. These long hydrocarbon chains create a significant nonpolar character, predicting strong van der Waals interactions with nonpolar solvents.

-

Polar, Reactive Core: The core consists of three silicon-nitrogen (Si-N) bonds. These bonds are polar and, critically, are known to be labile and highly susceptible to hydrolysis.[4][5]

-

Hydrogen Bonding Capability: Each nitrogen atom is bonded to a hydrogen atom, making the molecule a threefold hydrogen bond donor.[6] The lone pair of electrons on each nitrogen also allows it to act as a hydrogen bond acceptor.[6]

This duality—a greasy, nonpolar exterior and a polar, reactive core—suggests a complex solubility profile. While generally described as having good solubility in organic solvents, its stability and miscibility are highly dependent on the solvent's specific properties.[1][7][8]

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" provides the foundation for predicting solubility. We can classify solvents and anticipate their interaction with this compound.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

The dominant butyl and methyl groups suggest that the primary intermolecular interactions will be London dispersion forces. Therefore, the compound is expected to be highly soluble in nonpolar solvents that interact via the same mechanism.

-

Driving Force: Van der Waals interactions between the alkyl chains of the solute and the solvent molecules.

-

Predicted Solubility: High to Freely Miscible.

Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate)

These solvents possess a dipole moment but lack acidic protons. They can act as hydrogen bond acceptors.

-

Driving Force: A combination of van der Waals forces and dipole-dipole interactions. The solvent's oxygen atom can accept hydrogen bonds from the amine's N-H groups.

-

Predicted Solubility: Moderate to High. Solubility is expected to be good, though perhaps slightly less than in purely nonpolar solvents, as the solvent's polarity is not fully matched.

Polar Protic Solvents (e.g., Ethanol, Methanol, Water)

These solvents can both donate and accept hydrogen bonds and are highly polar. However, they pose a significant reactivity risk.

-

Interaction & Reactivity: While hydrogen bonding is possible, the labile Si-N bonds are highly susceptible to attack by acidic protons from these solvents, leading to solvolysis (hydrolysis if water is present).[4][5] This is not a simple dissolution but a chemical reaction. Aminosilanes as a class are known to be unstable in aqueous solutions, leading to condensation and the formation of oligomers.[9]

-

Predicted Solubility: Low, with decomposition. The compound will likely react rather than form a stable solution. Use of these solvents is strongly discouraged without specific intent to induce reaction.

Predicted Solubility Summary Table

| Solvent Class | Representative Solvents | Primary Intermolecular Force | Predicted Solubility | Stability Considerations |

| Nonpolar Aliphatic | Hexane, Heptane | Van der Waals (Dispersion) | High / Miscible | High (with anhydrous solvent) |

| Nonpolar Aromatic | Toluene, Benzene | Van der Waals (Dispersion) | High / Miscible | High (with anhydrous solvent) |

| Ethers | Diethyl Ether, THF | Van der Waals, Dipole-Dipole | High | High (with anhydrous solvent) |

| Halogenated | Dichloromethane, Chloroform | Van der Waals, Dipole-Dipole | High | High (with anhydrous solvent) |

| Ketones | Acetone, MEK | Dipole-Dipole, H-Bond Acceptor | Moderate to High | Moderate (risk from enol form/water) |

| Esters | Ethyl Acetate | Dipole-Dipole, H-Bond Acceptor | Moderate to High | Moderate (must be strictly anhydrous) |

| Alcohols | Ethanol, Methanol | Hydrogen Bonding | Reactive / Unstable | Low: Solvolysis of Si-N bond expected |

| Water | H₂O | Hydrogen Bonding | Insoluble / Reactive | Very Low: Rapid hydrolysis expected |

Diagram of Solute-Solvent Interactions

The following diagram illustrates the primary intermolecular forces governing the solubility of this compound in different solvent classes.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 16411-33-9 [m.chemicalbook.com]

- 3. dakenchem.com [dakenchem.com]

- 4. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]

- 5. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. Aminosilane Complex | Multi-Functional Adhesion Promoter [hs-silanes.com]

- 8. Page loading... [wap.guidechem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to N,N',N''-Tributyl-1-methylsilanetriamine and its Analogs

This guide provides a comprehensive technical overview of N,N',N''-Tributyl-1-methylsilanetriamine, a versatile organosilicon compound, and its analogs. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis, characterization, and application of aminosilanes.

Introduction: The Chemistry and Significance of Aminosilanes

This compound, also known as Tris(butylamino)methylsilane, belongs to the class of organosilicon compounds characterized by a central silicon atom bonded to one or more amino groups. These molecules are bifunctional, possessing both organic reactivity through the amino groups and inorganic reactivity via the silicon center. This dual nature makes them invaluable as coupling agents, adhesion promoters, surface modifiers, and precursors for advanced materials.[1][2] The labile silicon-nitrogen (Si-N) bonds are central to their chemical behavior, readily undergoing hydrolysis and transamination reactions, which dictates their application and handling.[3]

Molecular Structure and Physicochemical Properties

This compound is a colorless liquid with the chemical formula C₁₃H₃₃N₃Si.[4][5] Its structure features a central silicon atom bonded to a methyl group and three n-butylamino groups.

Below is a table summarizing its key physicochemical properties:

| Property | Value | Reference(s) |

| CAS Number | 16411-33-9 | [6] |

| Molecular Weight | 259.51 g/mol | [5] |

| Boiling Point | 98-100 °C at 3 Torr | [4] |

| Density | 0.8586 g/cm³ at 20 °C | [4] |

| Synonyms | Tris(butylamino)methylsilane, 1-Methyl-N,N',N''-tributylsilanetriamine | [5][] |

The presence of the butyl groups imparts good solubility in common organic solvents, while the methyl group attached to the silicon atom influences the compound's thermal stability and reactivity profile.

Synthesis and Characterization

Synthetic Pathway

The primary synthetic route to this compound involves the reaction of methyltrichlorosilane with an excess of n-butylamine.[8] The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the electrophilic silicon center, displacing the chlorine atoms. An excess of the amine is typically used to act as both the nucleophile and a scavenger for the hydrochloric acid byproduct, which forms butylammonium chloride.

Reaction Scheme:

This reaction is highly exothermic and sensitive to moisture, as methyltrichlorosilane reacts violently with water to produce hydrochloric acid.[9] Therefore, the synthesis must be carried out under anhydrous conditions, typically in an inert solvent like diethyl ether or toluene, and with careful temperature control.

Experimental Protocol: A General Procedure

The following is a generalized protocol for the synthesis of tris(alkylamino)silanes, which can be adapted for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group attached to the silicon, the butyl chains (CH₃, CH₂, CH₂-N), and the N-H protons. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the silicon-bound methyl carbon and the four unique carbons of the butyl groups. The chemical shifts will be indicative of their bonding environment.[10][11]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present. Key vibrational bands to expect include:

-

N-H stretching vibrations around 3400-3300 cm⁻¹.

-

C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹.

-

Si-N stretching vibrations, which are typically found in the 900-1000 cm⁻¹ region.

-

Si-C stretching vibrations around 1250 cm⁻¹ and 800-700 cm⁻¹.

-

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and purity.

Reactivity and Mechanisms

Hydrolysis

The Si-N bonds in this compound are susceptible to hydrolysis, a reaction that is often catalyzed by the amine functionality itself.[12] In the presence of water, the Si-N bonds are cleaved to form silanols (Si-OH) and release butylamine.[12][13] This reactivity is fundamental to its application as an adhesion promoter, where the in-situ generated silanols can condense with hydroxyl groups on inorganic surfaces.

Hydrolysis Mechanism:

Thermal Decomposition

The thermal stability of aminosilanes is influenced by the substituents on both the silicon and nitrogen atoms. Methyl-substituted silanetriamines generally exhibit lower thermal stability compared to their phenyl-substituted counterparts.[3] The decomposition of this compound at elevated temperatures can proceed through various pathways, including the elimination of amine and the formation of silicon-nitrogen networks, which is a key aspect of its use as a precursor for silicon nitride.[14]

Applications in Research and Industry

The unique reactivity of this compound and its analogs underpins their use in a variety of applications.

Adhesion Promoters and Coupling Agents

Aminosilanes are widely used to improve the adhesion between organic polymers and inorganic substrates in composites, coatings, and adhesives.[1][2] The mechanism involves the hydrolysis of the Si-N bonds to form silanols, which then condense with hydroxyl groups on the inorganic surface (e.g., glass, metal oxides) to form stable covalent Si-O-Substrate bonds. The amino groups at the other end of the molecule can then interact or react with the polymer matrix, forming a durable bridge across the interface.[15][16]

Precursors for Silicon-Based Materials

Tris(amino)silanes are valuable single-source precursors for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon nitride (SiNₓ) and silicon carbonitride (SiCN) thin films.[17][18] These materials are critical in the microelectronics industry for applications such as gate dielectrics, passivation layers, and diffusion barriers. The choice of the precursor, including the nature of the alkyl groups on the nitrogen, can significantly influence the deposition temperature, growth rate, and properties of the resulting film.[19][20] For instance, carbon-free precursors like trisilylamine are sought after for depositing high-purity SiNₓ films.[19]

Surface Modification

The reactivity of aminosilanes allows for the functionalization of surfaces to alter their properties, such as wettability and chemical reactivity. This is particularly relevant in the fields of biomaterials and chromatography, where the introduction of amino groups can facilitate the immobilization of biomolecules or other target compounds.

Analogs and Structure-Property Relationships

The properties and reactivity of aminosilanes can be tuned by modifying the substituents on the silicon and nitrogen atoms.

| Analog Type | Substituent Effect | Impact on Properties |

| Aryl vs. Alkyl on Si | Phenyl group instead of methyl | Increased thermal stability.[3] |

| Steric Hindrance on N | Bulky alkyl groups (e.g., tert-butyl) | Can influence the rate of hydrolysis and condensation. |

| Number of Amino Groups | Di- vs. Tri-aminosilanes | Affects the cross-linking density and film properties in deposition applications. |

| Alkyl Chain Length in Amino Group | Longer alkyl chains | Can impact hydrolytic stability.[12] |

For example, tris(dimethylamino)silane is another common aminosilane precursor used in SiNₓ deposition. Comparing its properties with this compound highlights the influence of the different alkyl groups on vapor pressure, reactivity, and carbon incorporation in the deposited films.

Safety and Handling

This compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is flammable and should be stored away from sources of ignition.[4] Due to its reactivity with water, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. The primary hazard associated with its precursor, methyltrichlorosilane, is its violent reaction with water, producing corrosive HCl gas.[9]

Conclusion

This compound and its analogs are a versatile class of organosilicon compounds with a rich chemistry centered around the reactive Si-N bond. Their ability to act as molecular bridges between organic and inorganic materials makes them indispensable in a wide range of applications, from advanced composites and coatings to the fabrication of microelectronic devices. A thorough understanding of their synthesis, reactivity, and structure-property relationships is crucial for the continued development of new materials and technologies.

References

A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided in the final document.

Sources

- 1. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]

- 2. silicorex.com [silicorex.com]

- 3. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 16411-33-9 [amp.chemicalbook.com]

- 8. dakenchem.com [dakenchem.com]

- 9. METHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]

- 16. server.ccl.net [server.ccl.net]

- 17. Silicon Nitride Precursors - Gelest [technical.gelest.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. avsconferences.org [avsconferences.org]

- 20. researchgate.net [researchgate.net]

Silylamines in Catalysis: A Technical Guide to Unlocking Novel Reactivities

Abstract

Silylamine compounds, characterized by a silicon-nitrogen bond, have emerged from the realm of protecting group chemistry to become a versatile and powerful class of molecules in modern catalysis. Their unique electronic and steric properties, coupled with the labile nature of the Si-N bond, offer a distinct advantage in the design and application of catalytic systems. This technical guide provides an in-depth exploration of the diverse applications of silylamine compounds in catalysis, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms, and practical implementation in key organic transformations. We will delve into their roles as ligands, catalysts, and reactive intermediates in cross-coupling reactions, asymmetric synthesis, and polymerization, providing detailed protocols and mechanistic insights to empower the reader to leverage these remarkable compounds in their own research endeavors.

The Silylamine Advantage: Properties and Synthetic Rationale

The utility of silylamines in catalysis stems from a combination of tunable steric bulk, electronic effects, and the inherent reactivity of the Si-N bond. The introduction of a silyl group to an amine modulates its nucleophilicity and basicity, while the size of the silyl substituents can be tailored to create specific steric environments around a metal center. Furthermore, the Si-N bond is susceptible to facile cleavage, a property that is ingeniously exploited for in-situ catalyst generation or product release.[1][2]

The synthesis of silylamines is typically straightforward, with several common methods available to the synthetic chemist.

General Synthesis of Silylamines

A prevalent method for the synthesis of N-silylamines involves the reaction of an amine with a halosilane in the presence of a base to neutralize the resulting hydrohalic acid.

Caption: General workflow for the synthesis of N-silylamines.

Experimental Protocol: Synthesis of N-phenyl-N-(trimethylsilyl)aniline

-

To a stirred solution of aniline (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous diethyl ether at 0 °C, add trimethylsilyl chloride (1.1 equiv.) dropwise under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford N-phenyl-N-(trimethylsilyl)aniline as a colorless oil.